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Compound of Interest

Compound Name: 3-Bromo-5-fluorophenol

Cat. No.: B1288921

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the available spectroscopic data for the
compound 3-Bromo-5-fluorophenol (CAS No. 433939-27-6). The information is compiled to
assist researchers in the fields of chemistry, life sciences, and drug development in the
characterization and utilization of this molecule. The guide presents nuclear magnetic
resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) data, along with
generalized experimental protocols.

Compound Information

Property Value

Chemical Name 3-Bromo-5-fluorophenol

CAS Number 433939-27-6

Molecular Formula CeH4BrrFO

Molecular Weight 191.00 g/mol

Appearance White to off-white crystalline solid
Melting Point 36-40 °C

Spectroscopic Data
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The following sections present the available experimental spectroscopic data for 3-Bromo-5-

fluorophenol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR (Proton NMR):

The *H NMR spectrum provides information about the chemical environment of the hydrogen
atoms in the molecule.

Chemical Shift (8)

Multiplicity Integration Assignment
Ppm
6.88 - 6.64 m 2H Aromatic Protons
6.58 - 6.30 m 1H Aromatic Proton
4.99 s 1H Phenolic -OH

Note: The 'H NMR data was obtained from a spectrum run in CD3zOD. The multiplet patterns
arise from proton-proton and proton-fluorine couplings.

13C NMR (Carbon-13 NMR):

Experimental 13C NMR data for 3-Bromo-5-fluorophenol is not readily available in the public
domain. However, predictive models and analysis of similar structures can provide estimated
chemical shifts. The aromatic region would be expected to show six distinct signals, with their
chemical shifts influenced by the electronegative bromine and fluorine atoms, as well as the
hydroxyl group. The carbon attached to the hydroxyl group would appear further downfield,
while the carbons bonded to the halogens would also exhibit characteristic shifts and coupling

to fluorine.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in a molecule. The
following data is from an Attenuated Total Reflectance (ATR) FT-IR spectrum.[1]
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Wavenumber (cm~?) Intensity Assignment
~3300 - 3600 Broad O-H stretch (phenolic)
~3000 - 3100 Medium Aromatic C-H stretch

Aromatic C=C skeletal

~1600 - 1450 Strong vibrations
~1200 - 1300 Strong C-O stretch
~1100 - 1200 Strong C-F stretch
~600 - 800 Strong C-Br stretch

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its
fragments, confirming the molecular weight and offering structural clues.

LC-MS (Liquid Chromatography-Mass Spectrometry):

An LC-MS analysis has reported the molecular ion peak.[2]

mlz lon

190.33 [M+H]*

Note: This corresponds to the protonated molecule. A full electron ionization (EI) mass
spectrum with detailed fragmentation patterns is not readily available. The characteristic
isotopic pattern of bromine (*°Br and 8!Br in an approximate 1:1 ratio) would be expected for
the molecular ion and any bromine-containing fragments, resulting in two peaks of nearly equal
intensity separated by 2 Da.

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques
mentioned above. Specific parameters may vary depending on the instrumentation and
experimental setup.
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NMR Spectroscopy

A sample of 3-Bromo-5-fluorophenol would be dissolved in a deuterated solvent, such as
deuterated chloroform (CDCIs) or deuterated methanol (CDsOD), and transferred to an NMR
tube. The spectrum would be acquired on a high-field NMR spectrometer (e.g., 400 or 500
MHz). For *H NMR, standard acquisition parameters would be used. For 13C NMR, a proton-
decoupled experiment would be performed to simplify the spectrum.

IR Spectroscopy

The IR spectrum can be obtained using an FT-IR spectrometer. For a solid sample, the
Attenuated Total Reflectance (ATR) technique is common. A small amount of the solid is placed
directly on the ATR crystal, and the spectrum is recorded. Alternatively, a KBr pellet can be
prepared by grinding the sample with potassium bromide and pressing it into a thin disk.

Mass Spectrometry

For LC-MS analysis, the sample would be dissolved in a suitable solvent (e.g., methanol or
acetonitrile) and injected into a liquid chromatograph coupled to a mass spectrometer with an
electrospray ionization (ESI) source. For a more detailed fragmentation pattern, Gas
Chromatography-Mass Spectrometry (GC-MS) with an Electron lonization (EIl) source could be
employed. The sample would be injected into the GC, where it is vaporized and separated, and
then introduced into the mass spectrometer.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a
chemical compound like 3-Bromo-5-fluorophenol.
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Caption: Workflow for the spectroscopic characterization of 3-Bromo-5-fluorophenol.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1288921#spectroscopic-data-of-3-bromo-5-
fluorophenol-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 6/6 Tech Support


https://www.benchchem.com/product/b1288921#spectroscopic-data-of-3-bromo-5-fluorophenol-nmr-ir-ms
https://www.benchchem.com/product/b1288921#spectroscopic-data-of-3-bromo-5-fluorophenol-nmr-ir-ms
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1288921?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1288921?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

